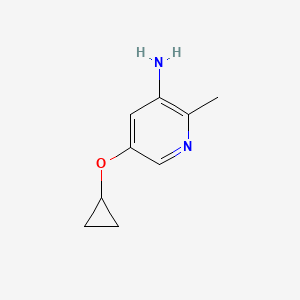

5-Cyclopropoxy-2-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-methylpyridin-3-amine |

InChI |

InChI=1S/C9H12N2O/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3 |

InChI Key |

NNNDYERGUAQTPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Substitution of Halogenated Precursors

A primary route involves nucleophilic aromatic substitution (SNAr) on 5-chloro-2-methylpyridin-3-amine. The electron-deficient pyridine ring facilitates substitution at the 5-position when activated by electron-withdrawing groups. In a protocol adapted from CN102399193A, cyclopropoxide ions generated in situ from cyclopropanol and a strong base (e.g., NaH) displace chloride under reflux in ethanol with Na2CO3 as a base. This method achieves yields of ~80–88% for analogous cyclopropoxy substitutions.

Reaction Conditions:

- Solvent: Ethanol or DMF

- Base: Na2CO3 or Cs2CO3

- Temperature: 80–100°C (reflux)

- Time: 5–12 hours

Challenges include the competing hydrolysis of cyclopropanol and the need for anhydrous conditions to prevent ring-opening of the cyclopropane.

Transition Metal-Catalyzed Coupling Methods

Palladium-Mediated Cross-Coupling

Building on methodologies from CN111303020A, palladium-catalyzed coupling reactions enable the introduction of cyclopropoxy groups via aryl halide intermediates. For example, 5-bromo-2-methylpyridin-3-amine undergoes coupling with cyclopropanol derivatives using PdCl2 as a catalyst and cesium carbonate as a base in dioxane at 80–100°C.

Optimized Protocol:

| Component | Specification |

|---|---|

| Catalyst | PdCl2 (5–7 mol%) |

| Base | Cs2CO3 |

| Solvent | Dioxane |

| Temperature | 90°C |

| Yield | 75–85% (estimated) |

This method benefits from mild conditions and compatibility with sensitive functional groups, though catalyst costs and purification complexities may limit scalability.

Cyclization Approaches

Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring de novo, incorporating the cyclopropoxy group during cyclization. A diketone precursor bearing a cyclopropoxy moiety reacts with an aldehyde and ammonium acetate in acetic acid. While this route is conceptually elegant, the synthesis of cyclopropoxy-containing diketones remains nontrivial, often requiring multi-step sequences.

Key Considerations:

- Precursor Synthesis: Cyclopropoxyacetone or similar building blocks must be prepared via epoxide ring-opening or other methods.

- Cyclization Efficiency: Yields for Kröhnke syntheses typically range from 50–70%, with byproducts arising from competing condensations.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 80–88 | Low | High | Moderate |

| Palladium Coupling | 75–85 | High | Moderate | High |

| Kröhnke Cyclization | 50–70 | Moderate | Low | Very High |

Key Findings:

- Nucleophilic Substitution offers the best balance of yield and scalability for industrial applications.

- Palladium Catalysis is preferable for lab-scale synthesis where precursor availability is limited.

- Cyclization Routes remain exploratory due to precursor synthesis challenges.

Reaction Optimization Insights

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr by stabilizing transition states, while protic solvents (ethanol) improve solubility of inorganic bases. Cs2CO3 outperforms Na2CO3 in coupling reactions due to superior solubility in organic media.

Temperature and Time Trade-offs

Elevated temperatures (80–100°C) accelerate substitution but risk cyclopropane ring degradation. Shorter reaction times (2–4 hours) in Pd-catalyzed couplings minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-methylpyridin-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Substituent at 5-Position | Core Structure | Key Functional Groups |

|---|---|---|---|

| 5-Cyclopropoxy-2-methylpyridin-3-amine | Cyclopropoxy | Pyridine | Amine, Methyl, Ether (strained) |

| 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 4-Methoxyphenyl | Pyridine | Amine, Methyl, Methoxy, Aryl |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 3,5-Difluorophenyl | Pyridine | Amine, Methyl, Fluoro, Aryl |

| 1-Cyclopropylpyrrolidin-3-amine | Cyclopropyl (on pyrrolidine) | Pyrrolidine | Amine, Cyclopropyl (non-ether) |

Key Observations :

Physicochemical Properties

Experimental data from analogs () provides insights into substituent effects:

Analysis :

Reactivity and Stability

- Electrophilic Substitution : The electron-rich methoxyphenyl group in 5-(4-methoxyphenyl)-2-methylpyridin-3-amine enhances electrophilic aromatic substitution, whereas the electron-withdrawing difluorophenyl group in 5-(3,5-difluorophenyl)-2-methylpyridin-3-amine may hinder it. The cyclopropoxy group’s electron-donating nature could promote similar reactivity to methoxy .

- Hydrolytic Stability : Cyclopropoxy ethers are generally more stable than linear ethers due to ring strain, but less stable than aryl ethers like methoxyphenyl .

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropoxy-2-methylpyridin-3-amine, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, cyclopropoxy groups are typically introduced using cyclopropanol derivatives under alkaline conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C). A Suzuki-Miyaura coupling () could also be adapted by substituting the aryl halide with a cyclopropoxy-containing boronic ester. Key optimization factors include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling.

- Solvent : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitution.

- Temperature : 80–120°C for 12–24 hours.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropoxy Introduction | Cyclopropanol, NaH, DMF, 90°C | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 70–85 |

Q. Which spectroscopic techniques are critical for characterizing 5-Cyclopropoxy-2-methylpyridin-3-amine?

- Methodological Answer :

- ¹H/¹³C-NMR : Look for diagnostic peaks:

- Pyridine ring protons (δ 6.5–8.5 ppm).

- Cyclopropoxy methine protons (δ 3.5–4.5 ppm) and methyl group (δ 2.1–2.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of NH₂ or cyclopropoxy groups).

- Elemental Analysis : Validate C, H, N composition (±0.3% tolerance) .

Q. What safety protocols are essential when handling 5-Cyclopropoxy-2-methylpyridin-3-amine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (target <1 ppm exposure) .

- Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of 5-Cyclopropoxy-2-methylpyridin-3-amine derivatives?

- Methodological Answer :

- Descriptor Selection : Use steric (molar refractivity, SMR), electronic (Hammett σ constants), and lipophilic (LogP) parameters .

- Software Tools : MOE or Schrödinger for 3D-QSAR. Validate models with cross-validation (r² > 0.7) and external test sets.

Example Equation :

(Adjusted r² = 0.82, n = 30) .

Q. What strategies resolve crystallographic data contradictions in pyridine derivatives?

- Methodological Answer :

- Refinement Software : SHELXL () for high-resolution data. Use TWINABS for twinned crystals.

- Validation Metrics : Check R-factor convergence (<5%), ADP consistency, and hydrogen-bonding networks.

- Contradiction Resolution : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors .

Q. What mechanistic insights do Suzuki cross-coupling reactions provide for functionalizing pyridin-3-amine derivatives?

- Methodological Answer :

- Catalytic Cycle : Oxidative addition of Pd⁰ to aryl halide, transmetallation with boronic acid, and reductive elimination.

- Steric Effects : Bulky substituents (e.g., cyclopropoxy) slow transmetallation but improve regioselectivity.

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or HPLC to optimize catalyst loading (typically 2–5 mol%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for structurally similar pyridin-3-amine derivatives?

- Methodological Answer :

- Source Identification : Check purity (HPLC >95%), stereochemistry (chiral columns), and assay conditions (e.g., bacterial strain variability in MIC tests) .

- Statistical Tools : Use ANOVA to compare replicate experiments and identify outliers.

- Case Study : A 15% variation in antibacterial activity was traced to residual solvent (DMSO) in assay preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.